molecular formula C20H13N3O4 B3565268 N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B3565268
M. Wt: 359.3 g/mol
InChI Key: KJGHWYJJBAHACU-UHFFFAOYSA-N
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Description

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide: is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by its unique structure, which includes a pyridine ring, a benzoxazole ring, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with salicylaldehyde to form the benzoxazole ring. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine: In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

  • 2-pyridin-3-yl-1,3-benzoxazol-6-amine
  • 2-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
  • 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Comparison: Compared to these similar compounds, N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the benzoxazole and benzodioxole rings

Properties

IUPAC Name

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-19(12-3-5-17-18(8-12)26-11-25-17)22-14-4-6-16-15(9-14)23-20(27-16)13-2-1-7-21-10-13/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGHWYJJBAHACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide
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N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide
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N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide
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N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide
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N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide
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N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide

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